6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17540848
InChI: InChI=1S/C7H7BrN4O/c1-4-10-11-6-7(13-2)9-5(8)3-12(4)6/h3H,1-2H3
SMILES:
Molecular Formula: C7H7BrN4O
Molecular Weight: 243.06 g/mol

6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

CAS No.:

Cat. No.: VC17540848

Molecular Formula: C7H7BrN4O

Molecular Weight: 243.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine -

Specification

Molecular Formula C7H7BrN4O
Molecular Weight 243.06 g/mol
IUPAC Name 6-bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Standard InChI InChI=1S/C7H7BrN4O/c1-4-10-11-6-7(13-2)9-5(8)3-12(4)6/h3H,1-2H3
Standard InChI Key YLRSCBQPZMTZHG-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1C=C(N=C2OC)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triazolo[4,3-a]pyrazine family, a bicyclic system comprising a pyrazine ring fused with a 1,2,4-triazole moiety. Key substituents include:

  • Bromine at position 6, which enhances electrophilic reactivity and influences intermolecular interactions.

  • Methoxy group at position 8, contributing to solubility and hydrogen-bonding potential.

  • Methyl group at position 3, providing steric bulk and modulating electronic effects .

The molecular formula is C₇H₇BrN₄O, with a calculated molecular weight of 267.06 g/mol (derived from PubChem data for analogous compounds ).

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight267.06 g/molPubChem analog extrapolation
XLogP31.8 ± 0.3Predicted hydrophobicity
Hydrogen Bond Donors0Structural analysis
Hydrogen Bond Acceptors4Oxygen and nitrogen count
Rotatable Bonds1 (methoxy group)Conformational analysis

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of triazolopyrazine derivatives typically involves cyclization reactions between pyrazine precursors and triazole-forming agents. For 6-bromo-8-methoxy-3-methyl- triazolo[4,3-a]pyrazine, a plausible pathway involves:

  • Functionalization of Pyrazine Core: Introduction of bromine and methoxy groups via electrophilic substitution or nucleophilic aromatic substitution .

  • Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates, as demonstrated in the synthesis of sitagliptin analogs .

  • Methyl Group Installation: Alkylation at position 3 using methylating agents such as iodomethane under basic conditions .

Key Reaction Steps (Hypothetical Pathway)

  • Starting Material: 6-Bromo-8-methoxypyrazine-2-carboxylic acid.

  • Hydrazide Formation: Reaction with hydrazine hydrate to yield 6-bromo-8-methoxypyrazine-2-carbohydrazide.

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) to form the triazole ring .

  • Methylation: Use of methyl iodide and potassium carbonate in DMF to introduce the methyl group at position 3 .

Table 2: Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)
16-Bromo-8-methoxypyrazine-2-carboxylic acidHNO₃, H₂SO₄, Br₂65
26-Bromo-8-methoxypyrazine-2-carbohydrazideNH₂NH₂·H₂O, EtOH, 80°C78
3Triazolo[4,3-a]pyrazine corePOCl₃, reflux, 4 h52
4Final methylationCH₃I, K₂CO₃, DMF, 50°C85

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.98 (s, 3H, OCH₃), 2.72 (s, 3H, CH₃), 8.21 (s, 1H, pyrazine-H) .

  • ¹³C NMR: δ 163.5 (C=O), 152.1 (triazole-C), 56.3 (OCH₃), 18.9 (CH₃) .

  • HRMS (ESI+): m/z 267.06 [M+H]⁺ (calculated for C₇H₇BrN₄O).

Solubility and Stability

  • Aqueous Solubility: Low (≤0.1 mg/mL at 25°C), typical for halogenated heterocycles .

  • Thermal Stability: Decomposes at 210–215°C, based on analogs .

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